molecular formula C11H15Cl2NO B1451034 3-(2-Chlorophenoxy)piperidine hydrochloride CAS No. 1185297-88-4

3-(2-Chlorophenoxy)piperidine hydrochloride

Cat. No. B1451034
M. Wt: 248.15 g/mol
InChI Key: KZNWRQIEGRBNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Chlorophenoxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 1185297-88-4 . It has a molecular weight of 248.15 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-(2-Chlorophenoxy)piperidine hydrochloride” is 1S/C11H14ClNO.ClH/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“3-(2-Chlorophenoxy)piperidine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 248.15 .

Scientific Research Applications

Synthesis of Antimicrobial Compounds

(2Z)-4,6-Diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, synthesized from chalcone using acetophenone, benzaldehyde, thiourea, and N-alkylated with 1-(2-chloroethyl)piperidine hydrochloride, demonstrated moderate antimicrobial activities against E. coli, B. subtilis, methicillin-susceptible S. aureus, methicillin-resistant S. aureus, and C. albicans, indicating potential in antimicrobial drug development (Ovonramwen, Owolabi & Oviawe, 2019).

Analytical and Pharmaceutical Research

Impurities in Pharmaceuticals

Research on cloperastine hydrochloride, a piperidine derivative, involved identifying and quantifying its impurities, critical for ensuring drug purity and safety. Five impurities were isolated and identified, aiding in the quality control and regulatory compliance of pharmaceutical products (Liu et al., 2020).

Spectral Characterization

The spectral characterization of degradation impurities in pharmaceuticals is crucial for drug safety. In the case of paroxetine hydrochloride hemihydrate, two unknown impurities were identified and characterized using spectral data, highlighting the importance of rigorous analysis in the pharmaceutical industry (Munigela et al., 2008).

Crystallography and Solid-State Chemistry

Crystal and Molecular Structure

The crystal and molecular structure of compounds like 4-carboxypiperidinium chloride is vital for understanding drug interactions and stability. The study of its structure, including hydrogen bond interactions and conformation, provides insights into its chemical behavior and potential pharmaceutical applications (Szafran, Komasa & Bartoszak-Adamska, 2007).

Crystal Polymorphism

The study of crystal polymorphism, as seen in local anaesthetic drugs like falicaine hydrochloride, is crucial for drug formulation. Understanding different solid phases and their stability can impact the drug's performance, shelf life, and efficacy (Schmidt, 2005).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing the dust or fumes, washing thoroughly after handling, and using protective gloves and eye/face protection .

properties

IUPAC Name

3-(2-chlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNWRQIEGRBNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chlorophenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Chlorophenoxy)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(2-Chlorophenoxy)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(2-Chlorophenoxy)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(2-Chlorophenoxy)piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(2-Chlorophenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.